Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Lipophilicity LogP Regioisomerism

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7), also widely designated as 1-N-Boc-piperidine-3-ethanol or N-Boc-3-(2-hydroxyethyl)piperidine, is a Boc-protected piperidine alcohol with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. This compound is a versatile synthetic intermediate, valued for its orthogonal protecting group strategy and the nucleophilic hydroxyl handle located at the 3-position of the piperidine ring.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 146667-84-7
Cat. No. B124653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
CAS146667-84-7
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3
InChIKeyDXABICKZWDHPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7): Core Identity and Procurement Profile


Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7), also widely designated as 1-N-Boc-piperidine-3-ethanol or N-Boc-3-(2-hydroxyethyl)piperidine, is a Boc-protected piperidine alcohol with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is a versatile synthetic intermediate, valued for its orthogonal protecting group strategy and the nucleophilic hydroxyl handle located at the 3-position of the piperidine ring . Commercially, it is typically supplied with a purity specification of ≥97% or ≥98% (GC), and its identity is routinely confirmed by NMR, HPLC, and LC-MS .

Why Direct Substitution of CAS 146667-84-7 with a Generic 'Piperidine Alcohol' Is Scientifically Unsupported


Although several N-Boc-piperidine-alcohols appear structurally similar, their distinct physicochemical properties and synthetic reactivities render them non-interchangeable. For instance, the regioisomeric tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0) shares the same molecular formula but exhibits a significantly higher computed LogP (1.95 vs. 1.25 for the 3-substituted analogue), reflecting divergent lipophilicity that impacts solubility and membrane permeability in biological assays . Chain-length analogues such as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 116574-71-1) have a lower molecular weight (215.29 vs. 229.32 g/mol) and altered hydrogen-bonding capacity, leading to different reactivity profiles in esterification and nucleophilic substitution reactions [1]. These quantifiable variations in LogP, molecular weight, and substitution pattern necessitate compound-specific procurement for reproducible synthetic outcomes.

Quantitative Comparative Evidence: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Against Closest Structural Analogs


Regioisomeric Lipophilicity Comparison: 3-(2-Hydroxyethyl) vs. 4-(2-Hydroxyethyl) N-Boc-Piperidine

The target compound exhibits a predicted LogP (octanol-water partition coefficient) of 1.25, substantially lower than the 1.95 LogP of its 4-substituted regioisomer, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0) . This 0.70 log unit difference corresponds to an approximately 5-fold difference in lipophilicity, which directly influences aqueous solubility and passive membrane permeability.

Lipophilicity LogP Regioisomerism Drug Design

Chain-Length Analogue Physicochemical Differentiation: Hydroxyethyl vs. Hydroxymethyl N-Boc-Piperidine

The homologue with a one-carbon-shorter side chain, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 116574-71-1), differs in molecular weight (215.29 vs. 229.32 g/mol for the target compound), LogP (0.84 vs. 1.25), and hydrogen-bond donor/acceptor count . The reduced chain length restricts conformational flexibility and alters the spatial reach of the hydroxyl group in subsequent derivatization steps.

Molecular Weight Hydrogen Bonding Synthetic Intermediate Building Block

Commercial Purity Level Differentiation Among Piperidine-Ethanol Synthons

Multiple reputable suppliers (ChemImpex, Synblock) offer CAS 146667-84-7 at ≥98% purity, whereas the closely related (R)-enantiomer (CAS 389889-62-7) is typically supplied at 97% purity . While this is a modest difference, the availability of higher purity grades reduces the risk of trace impurities that could poison transition-metal catalysts or interfere with sensitive coupling reactions.

Purity Quality Specification Procurement Synthetic Reproducibility

Synthetic Versatility: One-Step Synthesis vs. Multi-Step Routes for Analogues

A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been reported, demonstrating a high degree of synthetic accessibility [1]. In contrast, many functionalized piperidine synthons require multi-step routes with overall yields often in the range of 65-85%, as documented in patent literature for related Boc-protected piperidine ethanol derivatives . This indicates a potentially more cost-effective and scalable synthetic pathway for the target compound.

Synthetic Efficiency Yield Vilsmeier Conditions One-Pot Synthesis

PROTAC Linker Application Potential: Spacer Length and Conformational Flexibility

The compound has been specifically identified as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . The two-carbon spacer between the piperidine ring and the alcohol group provides a balance of rigidity (from the cyclic amine) and flexibility (from the ethyl chain), which is distinct from shorter (e.g., hydroxymethyl) or longer (e.g., PEG) linkers commonly used in PROTAC design. The Boc group allows for orthogonal deprotection under acidic conditions, facilitating sequential conjugation.

PROTAC Linker Chemistry Targeted Protein Degradation Chemical Biology

Optimal Application Scenarios for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)


Synthesis of Analgesic and Anti-inflammatory Drug Candidates

This compound serves as an important intermediate in the development of analgesics and anti-inflammatory drugs, where the 3-substituted piperidine core is a privileged pharmacophore . Its moderate LogP (1.25) and high purity (≥98%) ensure reliable performance in multi-step medicinal chemistry campaigns, yielding drug candidates with consistent biological profiles.

PROTAC Linker for Targeted Protein Degradation in Oncology

The semi-flexible linker properties make it valuable for constructing PROTAC molecules aimed at degrading oncogenic proteins . The 2-carbon spacer provides an optimal distance for ternary complex formation, and the Boc group enables orthogonal conjugation to both the target-binding warhead and the E3 ligase ligand under well-established peptide coupling conditions.

Building Block for Chiral and Stereoselective Syntheses

The availability of the compound in both racemic and enantiopure (R and S) forms makes it a versatile building block for asymmetric synthesis . It is widely employed in stereoselective and reductive studies, enabling the construction of complex alkaloid natural products and pharmaceutical intermediates with defined chirality.

Derivatization Handle for Solid-Phase and Bioconjugation Chemistry

The primary alcohol functionality serves as an efficient nucleophilic handle for esterification, etherification, and carbamate formation, enabling attachment to solid supports or biomolecules . The Boc protecting group remains stable under a wide range of nucleophilic conditions, allowing chemoselective modification of the hydroxyl group without affecting the protected amine.

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